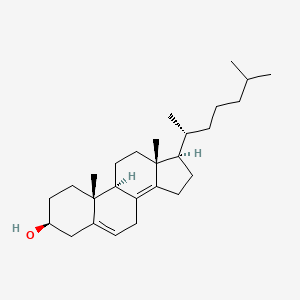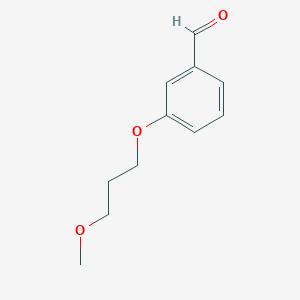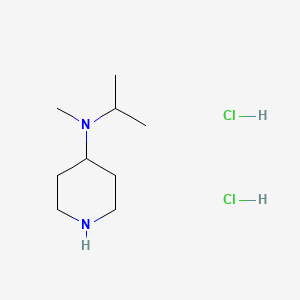
N-methyl-N-(propan-2-yl)piperidin-4-amine dihydrochloride
Descripción general
Descripción
“N-methyl-N-(propan-2-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the IUPAC name N-isopropyl-N-methyl-4-piperidinamine dihydrochloride . It has a molecular weight of 229.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H20N2.2ClH/c1-8(2)11(3)9-4-6-10-7-5-9;;/h8-10H,4-7H2,1-3H3;2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Pharmacological Research
Kappa-Opioid Receptor Antagonism : A study by Grimwood et al. (2011) explored a compound with structural similarities to "N-methyl-N-(propan-2-yl)piperidin-4-amine dihydrochloride" that acts as a high-affinity antagonist for kappa-opioid receptors. This compound demonstrated potential for treating depression and addiction disorders, highlighting the role of piperidine derivatives in developing new therapeutic agents [Grimwood et al., 2011].
Glycosidase Inhibition : Baumann et al. (2008) reported the synthesis of polyhydroxylated indolizidines, starting from a piperidine derivative, which showed inhibitory effects on glycosidase enzymes. This suggests applications in managing disorders related to glycosidase activity [Baumann et al., 2008].
Antimicrobial Activity
- Vinaya et al. (2009) synthesized piperidine derivatives with significant potent antimicrobial activities against bacterial and fungal pathogens of tomato plants. This indicates the potential of piperidine compounds in agricultural applications to protect crops from pests [Vinaya et al., 2009].
Material Science and Catalysis
- A novel synthesis route for a key pharmaceutical intermediate, involving piperidine derivatives, was described by Hoogenband et al. (2004). This method could be applied in the synthesis of complex molecules for material science or drug development [Hoogenband et al., 2004].
GPR119 Agonism for Metabolic Disorders
- Kubo et al. (2021) undertook the optimization of a G protein-coupled receptor 119 (GPR119) agonist, starting from a piperidine derivative. This work aimed at developing treatments for metabolic disorders, such as diabetes, by enhancing insulin secretion and improving glucose tolerance [Kubo et al., 2021].
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
N-methyl-N-propan-2-ylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-8(2)11(3)9-4-6-10-7-5-9;;/h8-10H,4-7H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWOIBGTHZPSDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(propan-2-yl)piperidin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



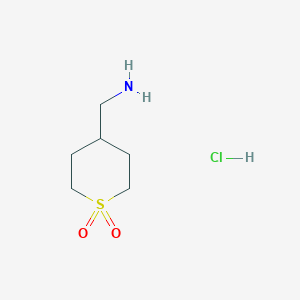
![(2-Dibenzo[b,d]furan-2-yl-1-methylethyl)amine hydrochloride](/img/structure/B1454910.png)
![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1454911.png)
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide](/img/structure/B1454912.png)
![{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B1454913.png)

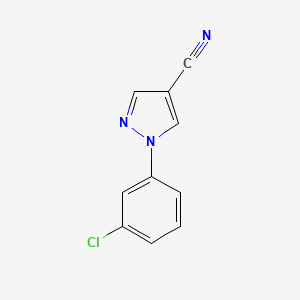
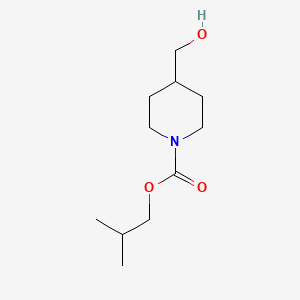
![5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1454919.png)
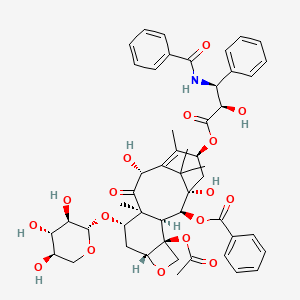
![6-butoxy-2-((1E,3E,5Z)-5-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)penta-1,3-dien-1-yl)-1-butylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1454922.png)
![Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate](/img/structure/B1454923.png)
